Desthiobiotin-Tyramide
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Overview
Description
Desthiobiotin-Tyramide is a Biotin-Tyramide analog that binds less tightly to biotin-binding proteins . It can be displaced competitively by biotin . Streptavidin-based ligands can be gently stripped from this compound-labeled targets with buffered biotin solutions .
Synthesis Analysis
The chemical name of this compound is N-(4-hydroxyphenethyl)-6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamide . It is also known as Desthiobiotin Phenol, (4R,5S)-oxo-N-[2-(4-hydroxyphenyl)ethyl]-5-methyl-2-4-Imidazolidinehexanamide .Molecular Structure Analysis
The molecular formula of this compound is C18H27N3O3 . The molecular weight is 333.43 g/mol .Chemical Reactions Analysis
This compound shows a similar reactivity to the protein when it is converted to the phenoxyl radical state as biotin-phenol/biotin-tyramide (BP) in ascorbate peroxidase (APEX) proximity labeling . It exhibits reduced affinity to streptavidin and does not suffer from sulfur oxidation issue during the radical generation .Physical and Chemical Properties Analysis
This compound has a boiling point of 660.5±35.0 °C (Predicted) and a density of 1.115±0.06 g/cm3 (Predicted) . Its pKa is 10.01±0.15 (Predicted) .Scientific Research Applications
Biological Transformations and Synthesis
Desthiobiotin has been studied for its role in biological systems, particularly in relation to biotin synthesis. Research has shown that desthiobiotin can be a precursor of biotin, as evidenced by its effectiveness in stimulating the growth of various organisms, including Saccharomyces cerevisiae and Lactobacillus casei. This suggests its potential role in metabolic pathways and in the study of biotin-related biochemical processes (Rogers & Shive, 1947). Additionally, the partial purification and study of d-desthiobiotin synthetase from Escherichia coli have further highlighted the biochemical synthesis pathways involving desthiobiotin (Cheeseman & Pai, 1970).
Directed Evolution and Biotechnological Applications
The substrate specificity of biotin ligase has been altered through directed evolution to enhance its activity with desthiobiotin. This research demonstrates the potential of desthiobiotin in biotechnological applications, particularly in the development of robust conjugation handles for various biological and biotechnological uses (Lu et al., 2014).
Labeling and Detection in Biochemical Studies
Desthiobiotin has been employed in the labeling and detection of proteins. The easily reversible binding of desthiobiotin to biotin-binding proteins like streptavidin and avidin has been utilized in protein labeling, detection, and isolation. This reversible interaction offers advantages over traditional affinity-based techniques, making desthiobiotin valuable in various biochemical and cellular studies (Hirsch et al., 2002).
Chemoproteomics and Drug Discovery
Isotopically labeled desthiobiotin azide tags have been developed for chemoproteomic approaches, enabling the identification of binding sites for covalent inhibitors in bacterial systems. This approach has facilitated the mapping of the bacterial cysteinome, providing insights for the development of antibiotics with novel modes of action (Zanon, Lewald, & Hacker, 2019).
Nanotechnology and Theranostics
Desthiobiotin has been incorporated into a multifunctional theranostic nanoplatform for targeted cancer therapy. This platform combines chemo-, gene-, and photothermal therapy, demonstrating the potential of desthiobiotin in advanced drug delivery systems and cancer therapeutics (Li et al., 2018).
Safety and Hazards
Desthiobiotin-Tyramide is not classified as a hazardous substance or mixture according to OSHA (29 CFR 1910.1200) . In case of inhalation, move to fresh air. In case of skin contact, wash skin with soap and water. In case of eye contact, immediately flush eyes with water for at least 15 minutes. If ingested, rinse mouth .
Future Directions
Desthiobiotin-Tyramide has been used in various research studies, including proteomic mapping of cytosol-facing outer mitochondrial and ER membranes in living human cells by proximity biotinylation . It has also been used in the study of the synaptic cleft through proximity labeling . Future research may focus on the role of desthiobiotin as a precursor of biotin synthesis in microbial systems .
Mechanism of Action
Target of Action
Desthiobiotin-Tyramide primarily targets cysteines in essential proteins in bacterial systems . It is used in residue-specific chemoproteomic approaches to enable proteome-wide identification of binding sites for covalent inhibitors . In addition, it targets specific functional groups or residues on biomolecules, including primary amines and sulfhydryls .
Mode of Action
This compound interacts with its targets through a process known as biotinylation . Biotinylation is the process of attaching biotin to proteins and other macromolecules . This compound, being a biotin analog, binds less tightly to biotin-binding proteins and can be displaced competitively by biotin . This allows for specific and reversible labeling of proteins .
Biochemical Pathways
Desthiobiotin is the primary precursor of biotin and is involved in the biotin biosynthetic pathway . The E. coli genome encodes a biosynthetic pathway that produces biotin from pimeloyl-CoA in four enzymatic steps . The final step, insertion of sulfur into desthiobiotin to form biotin, is catalyzed by the biotin synthase, BioB . Biotin-dependent enzymes catalyze carboxylation reactions, such as pyruvate carboxylase, propionyl-CoA carboxylase, acetyl-CoA carboxylase, or β-methylcrotonyl-CoA carboxylase . These indispensable reactions are involved in gluconeogenesis, fatty acid synthesis, and amino acid catabolism .
Pharmacokinetics
It is known that the absorption and effectiveness of similar compounds can be significantly influenced by factors such as gastric ph . Additionally, simultaneous administration of drugs affecting cytochrome P450 can also impact the pharmacokinetics .
Result of Action
The use of this compound allows for the identification of cysteines that show high reactivity, which correlates with functional importance . Furthermore, it enables the discovery of cysteines that are engaged by covalent ligands . This can facilitate the development of antibiotics with novel modes-of-action .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in marine environments, bacteria can overcome biotin auxotrophy if they retain the bioB gene and desthiobiotin is available . This suggests that the availability of desthiobiotin in the environment can influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Desthiobiotin-Tyramide plays a crucial role in biochemical reactions, especially in the context of proximity labeling. It interacts with enzymes such as peroxidases, which catalyze the oxidation of tyramide, leading to the covalent attachment of desthiobiotin to nearby proteins. This interaction is essential for the identification and study of protein complexes and cellular structures. This compound can be displaced by biotin, making it a versatile tool for reversible labeling in biochemical assays .
Cellular Effects
This compound influences various cellular processes by enabling the precise labeling of proteins within cells. It affects cell signaling pathways by tagging proteins involved in these pathways, allowing researchers to track their interactions and functions. Additionally, this compound can impact gene expression by labeling transcription factors and other regulatory proteins, providing insights into their roles in cellular metabolism and function .
Molecular Mechanism
The mechanism of action of this compound involves its binding to biotin-binding proteins through a peroxidase-mediated reaction. This binding results in the covalent attachment of desthiobiotin to target proteins, facilitating their identification and study. This compound can also inhibit or activate enzymes depending on the context of its use, thereby influencing various biochemical pathways and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that this compound maintains its labeling efficiency over extended periods, making it suitable for long-term experiments. Its degradation products and their potential impacts on cellular processes need to be considered .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it effectively labels target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and function. It is crucial to determine the optimal dosage to balance labeling efficiency and minimize adverse effects in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to biotin metabolism. It interacts with enzymes such as biotin synthase, which converts desthiobiotin to biotin. This interaction is essential for maintaining biotin homeostasis in cells. Additionally, this compound can influence metabolic flux and metabolite levels by labeling key enzymes and regulatory proteins involved in various metabolic pathways .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target cellular compartments and structures. The compound’s distribution is crucial for its effectiveness in labeling and studying proteins in different cellular contexts .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. It can be directed to various cellular compartments, including the nucleus, cytoplasm, and organelles, depending on the experimental setup. This localization is essential for its role in proximity labeling and the study of protein interactions within specific cellular environments .
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-16(21-18(24)20-13)5-3-2-4-6-17(23)19-12-11-14-7-9-15(22)10-8-14/h7-10,13,16,22H,2-6,11-12H2,1H3,(H,19,23)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUVHKSWMJVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.